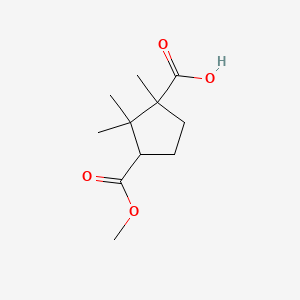![molecular formula C13H11NO4 B1347695 2-[(5-Methyl-2-furoyl)amino]benzoic acid CAS No. 423729-45-7](/img/structure/B1347695.png)
2-[(5-Methyl-2-furoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methyl-2-furoyl)amino]benzoic acid is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol It is characterized by the presence of a furoyl group attached to an amino benzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-2-furoyl)amino]benzoic acid typically involves the reaction of 5-methyl-2-furoic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Methyl-2-furoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group may yield 5-methyl-2-furoic acid, while reduction can produce 2-[(5-methyl-2-furoyl)amino]benzyl alcohol.
Aplicaciones Científicas De Investigación
2-[(5-Methyl-2-furoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5-Methyl-2-furoyl)amino]benzoic acid involves its interaction with specific molecular targets. The furoyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The benzoic acid moiety can participate in electrostatic interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Methyl-2-furoyl)amino]benzamide
- 2-[(5-Methyl-2-furoyl)amino]benzonitrile
- 2-[(5-Methyl-2-furoyl)amino]benzoate
Uniqueness
2-[(5-Methyl-2-furoyl)amino]benzoic acid is unique due to its specific combination of the furoyl and benzoic acid moieties. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. The presence of the furoyl group also allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[(5-methylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-6-7-11(18-8)12(15)14-10-5-3-2-4-9(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHIXBPRNNMOHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358099 |
Source


|
| Record name | 2-[(5-methylfuran-2-carbonyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423729-45-7 |
Source


|
| Record name | 2-[(5-methylfuran-2-carbonyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-Methylquinolin-8-yl)oxy]acetic acid](/img/structure/B1347619.png)




![4-Methylthieno[3,2-c]pyridine](/img/structure/B1347632.png)



